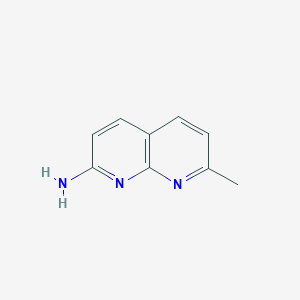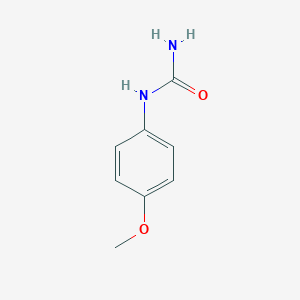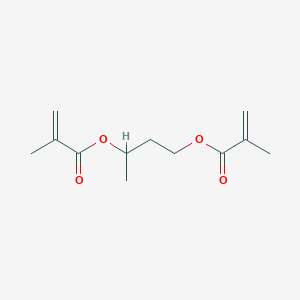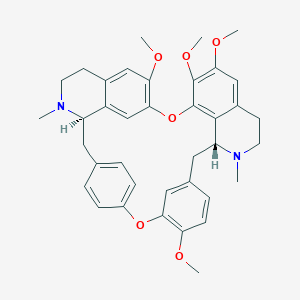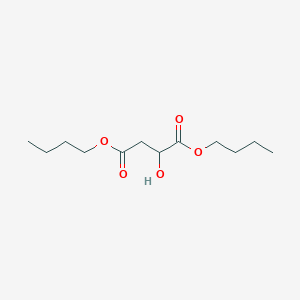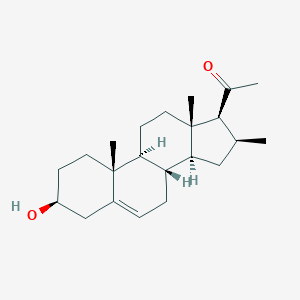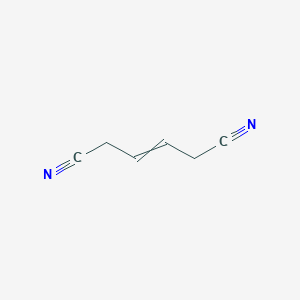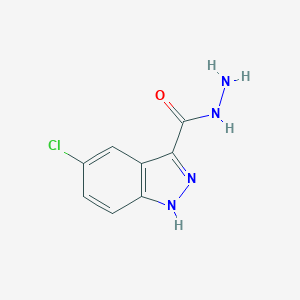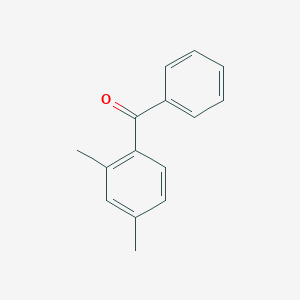
2,4-Dimethylbenzophenone
Descripción general
Descripción
2,4-Dimethylbenzophenone is an aromatic ketone with the molecular formula C15H14O. It is characterized by the presence of two methyl groups attached to the benzene ring and a carbonyl group (C=O) attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Mecanismo De Acción
Mode of Action
Benzophenones are generally known to interact with biological systems through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
It’s known that benzophenones, in general, can be absorbed through the skin and mucous membranes, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Action Environment
The action, efficacy, and stability of 2,4-Dimethylbenzophenone can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. Specific studies on these factors for this compound are lacking .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4-Dimethylbenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 2,4-dimethylbenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminium chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dimethylbenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols or hydrocarbons.
Substitution: Results in halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,4-Dimethylbenzophenone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various aromatic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a photoinitiator in photodynamic therapy.
Industry: Utilized in the manufacture of dyes, fragrances, and polymers.
Comparación Con Compuestos Similares
4,4’-Dimethylbenzophenone: Similar structure but with methyl groups at the para positions.
2,4-Dichlorobenzophenone: Contains chlorine substituents instead of methyl groups.
Benzophenone: Lacks the methyl substituents and serves as a simpler analogue
Uniqueness: 2,4-Dimethylbenzophenone is unique due to the presence of methyl groups at the ortho and para positions, which influence its reactivity and physical properties. This structural feature makes it distinct from other benzophenone derivatives and affects its behavior in chemical reactions and applications .
Propiedades
IUPAC Name |
(2,4-dimethylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSQHMXRROFKRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150629 | |
| Record name | 2,4-Dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1140-14-3 | |
| Record name | 2,4-Dimethylbenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1140-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethylbenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001140143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1140-14-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=825 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylbenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.203 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHYLBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4LZ2LH6BL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,4-dimethylbenzophenone interesting from a photochemical perspective?
A1: this compound exhibits a phenomenon called photoenolization. Upon light absorption, its excited triplet state abstracts a hydrogen atom from the ortho-methyl group, forming a reactive enol intermediate. [, ] This process has been studied extensively using techniques like flash photolysis, revealing the kinetics of enol formation and decay. [, ] Interestingly, the enol can exist as two isomers (Z and E), with the distribution influenced by the excitation pathway (singlet vs. triplet). []
Q2: Beyond photochemistry, does this compound have other synthetic applications?
A3: Yes, this compound serves as a valuable precursor in organic synthesis. One notable example is its use in the preparation of ortho-substituted benzophenones. [] By employing a tert-butyl group as a blocking substituent, researchers achieved selective benzoylation, leading to the desired ortho-substituted products upon deprotection. [] This strategy showcases the utility of this compound in accessing specific substitution patterns.
Q3: Can this compound be used in catalytic reactions?
A4: While not directly a catalyst, this compound plays a key role in Friedel-Crafts acylation reactions. [] Specifically, it is the desired product when m-xylene reacts with benzoyl chloride in the presence of iron-modified tungstophosphoric acid supported on titania (FeTPA/TiO2). [] This catalyst system exhibits excellent activity and selectivity for the acylation, yielding this compound with high efficiency. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
